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molecular formula C10H16Cl2N2S B182346 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride CAS No. 105283-60-1

4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride

Cat. No. B182346
M. Wt: 267.22 g/mol
InChI Key: XWAPNPQBYRPTQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04735952

Procedure details

A solution of phenyl 4-[(4-pyridyl)thio]-1-piperidine-carboxylate (5.0 g) in conc. hydrochloric acid (50 ml) was refluxed for 7 hours and concentrated to dryness in vacuo. The crystalline residue was washed with isopropanol and recrystallized from methanol to give 4-[(4-pyridyl)thio]piperidine dihydrochloride (2.85 g).
Name
phenyl 4-[(4-pyridyl)thio]-1-piperidine-carboxylate
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([S:7][CH:8]2[CH2:13][CH2:12][N:11](C(OC3C=CC=CC=3)=O)[CH2:10][CH2:9]2)=[CH:3][CH:2]=1.[ClH:23]>>[ClH:23].[ClH:23].[N:1]1[CH:6]=[CH:5][C:4]([S:7][CH:8]2[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)=[CH:3][CH:2]=1 |f:2.3.4|

Inputs

Step One
Name
phenyl 4-[(4-pyridyl)thio]-1-piperidine-carboxylate
Quantity
5 g
Type
reactant
Smiles
N1=CC=C(C=C1)SC1CCN(CC1)C(=O)OC1=CC=CC=C1
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness in vacuo
WASH
Type
WASH
Details
The crystalline residue was washed with isopropanol
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.N1=CC=C(C=C1)SC1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.85 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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